molecular formula C21H22ClN3S B394543 (4Z)-1-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE

(4Z)-1-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE

Cat. No.: B394543
M. Wt: 383.9g/mol
InChI Key: VHZNKZYDSJVAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-1-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[45]DEC-2-EN-4-IMINE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of (4Z)-1-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE typically involves multiple steps. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl and methylsulfanyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for large-scale synthesis .

Chemical Reactions Analysis

(4Z)-1-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE can undergo various chemical reactions, including:

Scientific Research Applications

(4Z)-1-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of (4Z)-1-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

(4Z)-1-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE can be compared with other spirocyclic compounds, such as:

Properties

Molecular Formula

C21H22ClN3S

Molecular Weight

383.9g/mol

IUPAC Name

1-(4-chlorophenyl)-2-methylsulfanyl-N-phenyl-1,3-diazaspiro[4.5]dec-2-en-4-imine

InChI

InChI=1S/C21H22ClN3S/c1-26-20-24-19(23-17-8-4-2-5-9-17)21(14-6-3-7-15-21)25(20)18-12-10-16(22)11-13-18/h2,4-5,8-13H,3,6-7,14-15H2,1H3

InChI Key

VHZNKZYDSJVAGY-UHFFFAOYSA-N

SMILES

CSC1=NC(=NC2=CC=CC=C2)C3(N1C4=CC=C(C=C4)Cl)CCCCC3

Canonical SMILES

CSC1=NC(=NC2=CC=CC=C2)C3(N1C4=CC=C(C=C4)Cl)CCCCC3

Origin of Product

United States

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